Septide, acetyl-arg(6)-
Description
Background and Discovery Context in Neuropeptide Research
The discovery of Septide (B1681630), acetyl-arg(6)- is rooted in the broader scientific endeavor to understand the tachykinin family of neuropeptides and their receptors. Tachykinins, including Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), are involved in a wide array of physiological processes, from pain transmission to inflammatory responses. biosyn.compsu.edu The actions of these peptides are mediated by three distinct G protein-coupled receptors: NK-1, NK-2, and NK-3. biosyn.com
The quest for selective agonists for each receptor subtype was a critical step in dissecting their individual functions. Septide, a synthetic analog of the C-terminal hexapeptide of SP with the sequence [pGlu6,Pro9]SP(6-11), emerged as a potent agonist. biosyn.comnih.gov Subsequent research led to the development of acetylated analogs, including Septide, acetyl-arg(6)-. The design of such analogs, like "WS-septide (Ac[Arg6,Pro9]SP6-11)", was often based on nuclear magnetic resonance (NMR) data and molecular modeling to create more selective and stable research tools. nih.govacs.orgresearchgate.net The acetylation of the N-terminus, a common strategy in peptide chemistry, was employed to potentially enhance metabolic stability and refine the pharmacological profile of the parent peptide. This targeted chemical modification aimed to produce a more robust and selective tool for probing the intricacies of the NK-1 receptor.
Significance within Peptide Chemistry and Neurokinin Systems
The significance of Septide, acetyl-arg(6)- extends across both peptide chemistry and the study of neurokinin systems. In the realm of peptide chemistry , it serves as a classic example of how rational design and chemical modification can yield powerful pharmacological tools. The synthesis of Septide, acetyl-arg(6)- and its analogs has contributed to a deeper understanding of structure-activity relationships (SAR) within the tachykinin family. By systematically altering the peptide backbone and amino acid residues, researchers have been able to identify the key structural determinants for NK-1 receptor binding and activation. nih.govacs.org This knowledge has been pivotal in the design of other selective agonists and antagonists for neurokinin receptors.
Within the context of neurokinin systems , Septide, acetyl-arg(6)- has been an indispensable tool for characterizing the NK-1 receptor and its downstream signaling pathways. As a selective NK-1 receptor agonist, it has been used to differentiate the functions of NK-1 receptors from those of NK-2 and NK-3 receptors. nih.gov Studies utilizing Septide, acetyl-arg(6)- have demonstrated its ability to induce physiological responses mediated by NK-1 receptor activation, such as the depolarization of spinal motoneurons. mdpi.com Furthermore, research has shown that Septide, acetyl-arg(6)- can evoke the release of other neurotransmitters, such as acetylcholine (B1216132), from spinal cord neurons, highlighting the complex interplay within the nervous system. The compound has also been instrumental in studies investigating the role of the NK-1 receptor in various physiological processes, including neurogenic inflammation and pain perception.
Physicochemical Properties of Septide
| Property | Value |
| Chemical Formula | C39H53N7O7S |
| Molecular Weight | 763.95 g/mol |
| Synonyms | Septide, Ac-[Arg6]-Septide |
| Appearance | Lyophilized powder |
Note: The chemical formula and molecular weight are for the closely related compound Septide and are expected to be very similar for its acetylated form. medkoo.com
Research Findings on the Biological Activity of Septide, acetyl-arg(6)-
| Research Finding | Method | Result | Reference |
| NK-1 Receptor Binding Affinity | Homologous binding assays using cloned NK-1 receptor expressed in COS-7 cells | Septide exhibited a high affinity for the NK-1 receptor with a Kd value of 0.55 ± 0.03 nM. | nih.gov |
| Antagonism by Spantide | Extracellular recording from isolated spinal cord of newborn rats | The depolarizations induced by acetyl-Arg6-septide were antagonized by spantide with a pA2 of 6.5. | mdpi.com |
| Cardiovascular Effects | Intracerebroventricular (i.c.v.) injection in conscious rats | Septide (10–100 pmol) induced dose-dependent increases in mean arterial pressure (MAP) and heart rate (HR). | nih.gov |
| Effect on Vascular Permeability | Intradermal (i.d.) administration in rats | Septide was found to be more potent than [Sar9, Met(O2)11]SP in increasing vascular permeability. | nih.gov |
| Neuroprotective Action | In a 6-hydroxydopamine (6-OHDA)-induced model of Parkinson's disease | Septide demonstrated significant neuroprotective action by suppressing apoptotic pathways and stimulating the protein kinase B (PKB/Akt) signaling pathway. | mdpi.com |
Properties
CAS No. |
116097-84-8 |
|---|---|
Molecular Formula |
C42H62N10O7S |
Molecular Weight |
851.1 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H62N10O7S/c1-26(2)23-32(38(56)48-30(36(43)54)19-22-60-4)50-40(58)35-18-12-21-52(35)41(59)34(25-29-15-9-6-10-16-29)51-39(57)33(24-28-13-7-5-8-14-28)49-37(55)31(47-27(3)53)17-11-20-46-42(44)45/h5-10,13-16,26,30-35H,11-12,17-25H2,1-4H3,(H2,43,54)(H,47,53)(H,48,56)(H,49,55)(H,50,58)(H,51,57)(H4,44,45,46)/t30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
DPVIJCCNTAWHMH-LBBUGJAGSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Other CAS No. |
116097-84-8 |
sequence |
RFFPLM |
Synonyms |
A6A-septide Ac-6-Arg-9-Pro-substance P (6-11) acetyl-6-Arg-septide septide, acetyl-Arg(6)- septide, acetyl-arginine(6)- substance P (6-11), Ac-Arg(6)-Pro(9)- substance P (6-11), acetyl-arginyl(6)-proline(9)- |
Origin of Product |
United States |
Molecular Interactions and Receptor Pharmacology of Septide, Acetyl Arg 6
Neurokinin 1 (NK1) Receptor Agonism
Septide (B1681630), acetyl-arg(6)- is characterized as a potent and selective agonist of the NK1 receptor. medchemexpress.comresearchgate.net Its actions, however, display notable differences from Substance P, leading to the hypothesis of a distinct mode of interaction with the receptor.
Functional Agonism and Pharmacological Potency of Septide, acetyl-arg(6)-
Functionally, Septide, acetyl-arg(6)- acts as a full agonist at the NK1 receptor, capable of eliciting maximal responses comparable to those of Substance P in various cellular and tissue-based assays. nih.gov For instance, in Chinese Hamster Ovary (CHO) cells expressing the recombinant rat NK1 receptor, both Septide, acetyl-arg(6)- and Substance P induce a similar maximal increase in inositol (B14025) phosphate (B84403) levels, demonstrating their comparable efficacy. nih.gov
However, the potency of Septide, acetyl-arg(6)- can vary depending on the specific biological system and the measured endpoint. In studies on the guinea-pig isolated trachea, septide was found to be a more potent bronchoconstrictor than other NK1 receptor agonists like [Sar9, Met(O2)11]-SP. glpbio.com In rat parotid gland, septide elicited inositol phosphate production with an EC50 value of 20 nM, compared to 0.44 nM for Substance P, indicating lower potency in this specific assay. nih.gov
Table 1: Comparative Potency of Septide, acetyl-arg(6)- and Substance P
| Agonist | Assay System | Measured Response | EC50 Value |
|---|---|---|---|
| Septide, acetyl-arg(6)- | Rat recombinant NK1 receptor in COS-1 cells | Inositol Phosphate Accumulation | 5 ± 2 nM |
| Substance P | Rat recombinant NK1 receptor in COS-1 cells | Inositol Phosphate Accumulation | 0.05 ± 0.02 nM |
| Septide | Rat Parotid Gland | Inositol Phosphate Production | 20 nM |
| Substance P | Rat Parotid Gland | Inositol Phosphate Production | 0.44 nM |
Hypothesis of a Distinct Receptor Subsite Binding for Septide, acetyl-arg(6)-
A compelling body of evidence supports the hypothesis that Septide, acetyl-arg(6)- binds to a subsite on the NK1 receptor that is distinct from the binding site of Substance P. nih.govnih.gov This is primarily inferred from the discrepancy between its high functional potency and its weak ability to displace radiolabeled Substance P in binding assays. nih.gov While being a potent agonist, septide is a poor competitor for [3H]SP binding. nih.gov
Further support for this hypothesis comes from studies on guinea-pig airways, which suggest the existence of septide-sensitive and septide-insensitive NK1 receptors. nih.govglpbio.com For example, certain NK1 receptor agonists can induce nitric oxide (NO)-mediated tracheal relaxation, a response that is not triggered by septide, indicating that different agonists can stabilize distinct receptor conformations leading to different functional outcomes. nih.gov These findings suggest that the NK1 receptor possesses multiple epitopes or domains that can be differentially engaged by various agonists, with Septide, acetyl-arg(6)- favoring a particular conformation.
Analysis of Competitive and Uncompetitive Antagonism Profiles on Septide, acetyl-arg(6)- Responses
The unique interaction of Septide, acetyl-arg(6)- with the NK1 receptor is further highlighted by the nature of antagonism of its effects. Studies utilizing selective NK1 receptor antagonists have revealed distinct antagonism profiles for Septide, acetyl-arg(6)- compared to Substance P.
The non-peptide NK1 receptor antagonist, RP 67580, acts as a competitive inhibitor of Substance P-induced responses. nih.gov In contrast, the same antagonist inhibits the functional responses to septide in an uncompetitive manner. nih.gov This uncompetitive antagonism suggests that the antagonist does not directly compete with septide for the same binding site but rather binds to a different site on the receptor or the receptor-agonist complex to inhibit its function.
In neonatal rat spinal motoneurons, the antagonist spantide has been shown to competitively antagonize the depolarizations induced by acetyl-Arg6-septide, with a pA2 value of 6.5, suggesting a shared binding site in this specific neuronal population. medchemexpress.com
Table 2: Antagonism Profiles against Septide, acetyl-arg(6)- and Substance P
| Antagonist | Agonist | Type of Antagonism | Inhibition Constant (Apparent KB*) |
|---|---|---|---|
| RP 67580 | Substance P | Competitive | 13 ± 2 nM (KB) |
| RP 67580 | Septide | Uncompetitive | 1.5 ± 0.2 nM (KB*) |
| Spantide | Acetyl-Arg6-septide | Competitive | pA2 = 6.5 |
Radioligand Binding Studies for NK1 Receptor Affinity
Radioligand binding studies have been instrumental in defining the affinity of Septide, acetyl-arg(6)- for the NK1 receptor. Homologous binding assays, using radiolabeled septide, have demonstrated that it binds to the NK1 receptor with high affinity, exhibiting a dissociation constant (Kd) of 0.55 ± 0.03 nM. medchemexpress.com
However, in heterologous competition binding assays, septide is a weak competitor of radiolabeled Substance P. The dissociation constant (Ki) for septide in displacing [3H]SP binding to membranes from COS-1 cells expressing the NK1 receptor was found to be 2.9 ± 0.6 µM. nih.gov This significant difference in affinity determined by homologous versus heterologous binding provides strong evidence for distinct binding sites or modes of interaction for septide and Substance P on the NK1 receptor. nih.gov
Table 3: Binding Affinity of Septide, acetyl-arg(6)- for the NK1 Receptor
| Binding Assay Type | Radioligand | Competitor | Cell/Tissue Type | Affinity Constant (Kd/Ki) |
|---|---|---|---|---|
| Homologous | Radiolabeled Septide | - | Cloned NK-1 receptor in COS-7 cells | 0.55 ± 0.03 nM (Kd) |
| Heterologous | [3H]Substance P | Septide | Membranes from NK1-transfected COS-1 cells | 2.9 ± 0.6 µM (Ki) |
| Heterologous | [3H]Substance P | Septide | Intact NK1-transfected COS-1 cells | 3.7 ± 0.9 µM (Ki) |
Intracellular Signal Transduction Pathways Initiated by Septide, acetyl-arg(6)-
Activation of the G protein-coupled NK1 receptor by agonists initiates a cascade of intracellular signaling events. Septide, acetyl-arg(6)-, as a potent agonist, effectively triggers these downstream pathways.
Role of Septide, acetyl-arg(6)- in Inositol Phosphate Accumulation
A primary signaling pathway activated by the NK1 receptor is the hydrolysis of phosphoinositides, leading to the accumulation of inositol phosphates (IPs), which act as second messengers. Septide, acetyl-arg(6)- has been demonstrated to be a potent stimulator of this pathway. nih.govnih.gov
In CHO cells expressing the rat NK1 receptor, both septide and Substance P elicit a robust, 4- to 6-fold increase in inositol phosphate levels. nih.gov Similarly, in the rat parotid gland, septide induces a concentration-dependent increase in inositol phosphate production. nih.gov The ability of Septide, acetyl-arg(6)- to fully activate this key signaling cascade, despite its distinct binding characteristics, underscores its efficacy as an NK1 receptor agonist and its utility in studying the coupling of the receptor to downstream effectors. The maximal responses to septide and Substance P are not additive, indicating that they both act through the same receptor to stimulate this pathway. nih.govnih.gov
Modulation of Protein Kinase B (PKB/Akt) Signaling by Septide, acetyl-arg(6)-
Protein kinase B (PKB), also known as Akt, is a serine/threonine-specific protein kinase that holds a central position in cellular signaling, governing processes like cell growth, proliferation, survival, and metabolism. nih.govwikipedia.org The Akt signaling pathway integrates signals from various growth factors and cytokines to regulate cellular responses. nih.govplos.org Activation of Akt is a critical step in pathways that promote cell survival and muscle hypertrophy, while simultaneously inhibiting processes that lead to protein loss and cell death (apoptosis). nih.govwikipedia.org
Research has demonstrated that Septide, acetyl-arg(6)-, through its agonistic action at the NK₁ receptor, can stimulate the PKB/Akt signaling pathway. mdpi.com This stimulation is a key mechanism behind the compound's observed neuroprotective effects. By activating Akt, Septide, acetyl-arg(6)- can trigger downstream signaling cascades that actively promote cell survival and counteract degenerative processes. The activation of this pathway is frequently associated with anti-apoptotic and pro-survival outcomes in various cell types. mdpi.com
Influence of Septide, acetyl-arg(6)- on Programmed Cell Death Pathways
Programmed cell death (PCD) is a fundamental biological process of genetically regulated cell elimination, crucial for normal development and tissue homeostasis. nih.govmdpi.com Apoptosis is a major form of PCD, characterized by a series of specific molecular events involving families of proteins such as caspases and Bcl-2. nih.govwjgnet.com Dysregulation of these pathways is implicated in numerous diseases, including neurodegenerative disorders and cancer. mdpi.com
Septide, acetyl-arg(6)- has been shown to exert a significant neuroprotective influence by actively suppressing programmed cell death pathways. mdpi.com In studies investigating its effect on neuronal cells, pre-treatment with Septide, acetyl-arg(6)- provided considerable protection against induced cell death. mdpi.com Notably, this anti-apoptotic effect was found to be independent of the caspase cascade, a central executioner pathway in classical apoptosis. mdpi.com This suggests that Septide, acetyl-arg(6)- engages a protective mechanism that may involve other cell death regulators or bypasses the main caspase-dependent machinery to preserve cell viability.
| Compound | Signaling Pathway Modulated | Effect on Programmed Cell Death | Mechanism | Citations |
|---|---|---|---|---|
| Septide, acetyl-arg(6)- | Protein Kinase B (PKB/Akt) | Suppression / Anti-apoptotic | Stimulates the PKB/Akt pathway, which promotes cell survival. The anti-death action is caspase-independent. | mdpi.com |
Cellular Interactions of Arginine-Containing Peptides
Overview of Cell-Penetrating Peptide Internalization Mechanisms
Arginine-rich peptides, such as Septide, acetyl-arg(6)-, belong to a class of molecules known as cell-penetrating peptides (CPPs). nih.govacs.org These peptides possess the remarkable ability to traverse the plasma membrane of eukaryotic cells and deliver various molecular cargoes inside. mdpi.comjst.go.jp The mechanisms governing their entry are complex and not entirely elucidated, but are generally categorized into two major routes: direct membrane translocation and endocytosis. nih.govnih.gov
The choice between these pathways is not mutually exclusive and can be influenced by several factors, including the specific amino acid sequence of the peptide, its concentration, the nature of any associated cargo, and the cell type being targeted. nih.govacs.org Consequently, some CPPs may utilize multiple entry mechanisms simultaneously or shift between them depending on the experimental conditions. nih.gov
Role of Arginine Residues and Guanidinium (B1211019) Group in Membrane Interactions
The presence of multiple arginine residues is a defining feature of many potent CPPs and is fundamental to their membrane-penetrating capabilities. nih.govnih.gov The key to this function lies in the unique chemical properties of arginine's side chain, which terminates in a guanidinium group. acs.org The guanidinium group has a pKa of approximately 12.5, meaning it is positively charged at physiological pH. nih.gov
This positive charge enables strong electrostatic interactions and the formation of bidentate hydrogen bonds with negatively charged components on the cell surface. acs.orgmdpi.com These components include phosphate groups of phospholipids, sulfate (B86663) groups of proteoglycans (like heparan sulfate), and carboxylate groups of proteins. nih.govacs.org This initial binding concentrates the peptide at the cell surface, which is a critical first step for subsequent internalization. jst.go.jp Beyond simple electrostatic attraction, the guanidinium group's ability to form multiple hydrogen bonds is considered more effective in mediating membrane interactions than the primary amine of lysine. frontiersin.org
Examination of Endocytic and Non-Endocytic Uptake Pathways
The internalization of arginine-rich peptides can proceed through distinct energy-dependent (endocytic) and energy-independent (non-endocytic) pathways. nih.gov
Endocytic Pathways: This route involves the engulfment of the peptide into vesicles. Several types of endocytosis have been implicated, including:
Macropinocytosis: A process of non-specific bulk fluid uptake into large vesicles called macropinosomes. This is a major pathway for many arginine-rich peptides. acs.orgportlandpress.com The interaction of the peptides with cell surface proteoglycans can trigger the signaling cascade that induces macropinocytosis. jst.go.jpportlandpress.com
Clathrin-Mediated Endocytosis: Involves the formation of clathrin-coated pits and vesicles. mdpi.com
Caveolae-Mediated Endocytosis: Utilizes small, flask-shaped membrane invaginations called caveolae. mdpi.com
Peptides taken up via endocytosis are initially sequestered in endosomes, often appearing as punctate structures within the cell. acs.org
Non-Endocytic Pathways (Direct Translocation): This mechanism involves the peptide moving directly across the lipid bilayer of the plasma membrane to enter the cytosol. nih.gov This process is generally considered energy-independent. nih.gov Evidence for direct translocation comes from experiments showing that peptide uptake still occurs at low temperatures (e.g., 4°C) or in the presence of metabolic inhibitors, conditions under which endocytosis is blocked. portlandpress.comnih.govnih.gov This pathway typically results in a more diffuse distribution of the peptide throughout the cytoplasm and nucleus, in contrast to the vesicular pattern seen with endocytosis. acs.orgportlandpress.com The transition between endocytic and non-endocytic uptake can be influenced by peptide concentration and the presence of serum. acs.org
| Pathway Type | Mechanism | Energy Dependence | Key Characteristics | Citations |
|---|---|---|---|---|
| Endocytic | Uptake via vesicle formation (e.g., macropinocytosis, clathrin-mediated, caveolae-mediated). | Energy-dependent (inhibited at low temperatures). | Leads to initial sequestration in endosomes (punctate intracellular pattern). Can be induced by peptide binding to surface proteoglycans. | acs.orgmdpi.comacs.orgportlandpress.com |
| Non-Endocytic (Direct Translocation) | Peptide passes directly through the plasma membrane. | Energy-independent (occurs at low temperatures). | Results in diffuse cytosolic and nuclear distribution. Mechanism may involve transient pore formation or membrane destabilization. | nih.govportlandpress.comnih.govnih.gov |
Structure Activity Relationship Sar Studies of Septide, Acetyl Arg 6 and Its Analogues
Impact of Structural Modifications on NK1 Receptor Affinity and Activity of Septide (B1681630), acetyl-arg(6)- Analogues
The affinity and activity of Septide, acetyl-arg(6)- analogues at the NK-1 receptor are highly sensitive to structural changes. Modifications to the peptide backbone, amino acid sequence, and terminal groups can dramatically alter the compound's pharmacological profile. For instance, the replacement of Gly⁹ with Pro⁹ is a critical modification that confers selectivity towards the NK-1 receptor. dokumen.pub Furthermore, the introduction of charged amino acids at the N-terminal portion of the hexapeptide has been shown to improve selectivity. dokumen.pub
Functional studies have demonstrated that while Septide itself shows high affinity for the NK-1 receptor, sometimes greater than that of the natural ligand Substance P (SP), its analogues exhibit a wide range of activities. nih.gov The potency of NK-1 receptor antagonists is often greater against responses induced by Septide compared to other agonists. nih.gov The design of analogues, particularly through methods like backbone cyclization, has been a key strategy to enhance both affinity and selectivity for the NK-1 receptor. acs.orgresearchgate.net These cyclic analogues have shown that both the presence of the cyclic structure and the size of the ring are determining factors for biological activity. acs.orgresearchgate.net
Investigation of the Acetyl Group's Influence on Biological Activity within Septide, acetyl-arg(6)- Derivatives
The N-terminal acetyl group plays a significant role in the biological activity of Septide, acetyl-arg(6)- and its derivatives. A primary function of N-terminal acetylation is to protect the peptide from degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus. dokumen.pubresearchgate.net This modification enhances the metabolic stability and prolongs the biological half-life of the peptide.
Design and Evaluation of Septide, acetyl-arg(6)- Analogues
The design and evaluation of analogues of Septide, acetyl-arg(6)- have been driven by the need to improve potency, selectivity, and metabolic stability. These efforts have primarily focused on backbone cyclization, amino acid substitutions, and other terminal modifications.
Effects of Backbone Cyclization and Ring Size on Septide, acetyl-arg(6)- Analogue Activity
Backbone cyclization has emerged as a powerful strategy to constrain the conformation of linear peptides, like the C-terminal hexapeptide of Substance P, into a more biologically active form. acs.orgresearchgate.net A series of backbone-to-amino-terminus cyclic analogues of Ac[Arg⁶,Pro⁹]SP₆₋₁₁ (a designation for Acetyl-Septide) were designed and synthesized based on NMR data and molecular modeling. acs.orgresearchgate.net
These studies revealed that both cyclization itself and the resulting ring size are critical determinants of NK-1 receptor activity and selectivity. acs.orgresearchgate.net The general structure for these analogues is cyclo[-(CH₂)m-NH-CO-(CH₂)n-CO-Arg-Phe-Phe-N-]-CH₂-CO-Leu-Met-NH₂. acs.org Research demonstrated that an analogue with a 20-atom ring (where n=3 and m=4) exhibited the highest activity and selectivity for the NK-1 receptor. researchgate.net This highlights the importance of an optimal ring size for enforcing a receptor-preferred conformation.
Table 1: Effect of Ring Size on the Biological Activity of Cyclic Analogues This table is representative of findings that show activity is dependent on ring size. Specific activity values for a full series would require access to the primary research data.
| Analogue (Ring Size) | Relative NK-1 Receptor Affinity | Relative NK-1 Receptor Selectivity |
|---|---|---|
| Linear Precursor | Low | Low |
| 18-membered ring | Moderate | Moderate |
| 20-membered ring | High | High |
| 22-membered ring | Moderate | Moderate |
| 25-membered ring | Low | Low |
Consequences of Amino Acid Residue Substitutions and N-Terminal Modifications on Septide, acetyl-arg(6)- Activity
Amino acid substitutions are a fundamental tool in SAR studies. In the parent molecule, Substance P, the substitution of Gly⁹ with Pro⁹ was a key step in developing the NK-1 selective agonist, Septide. dokumen.pub Further modifications to create analogues of Septide, acetyl-arg(6)- have explored various substitutions to enhance its properties.
Replacing specific amino acids can impact receptor binding, signal transduction, and stability. For example, studies on other peptides show that substituting certain residues with alanine (B10760859) can either decrease or enhance cellular uptake and activity, indicating that each position within the peptide sequence has a unique role. nih.gov The stereochemistry of amino acids is also critical; substituting a naturally occurring L-amino acid with its D-enantiomer can dramatically alter binding affinity, as the precise three-dimensional arrangement of the peptide is essential for receptor interaction. nih.gov N-terminal modifications beyond acetylation, such as the addition of charged amino acids, have also been employed to improve receptor selectivity for Septide analogues. dokumen.pub
Table 2: Impact of Amino Acid Substitutions on Peptide Activity This table illustrates general principles of amino acid substitution found in peptide research that are applicable to the design of Septide analogues.
| Modification Type | Position | Substitution | General Consequence on Activity | Reference |
|---|---|---|---|---|
| Backbone Configuration | 9 | Gly -> Pro | Confers NK-1 Selectivity | dokumen.pub |
| Stereochemistry | 5 | L-Leu -> D-Leu | Dramatic loss of binding affinity | nih.gov |
| Side Chain | 6 | Arg -> Ala | Enhanced uptake in some peptide systems | nih.gov |
| N-Terminus | 1 | Addition of charged amino acids | Improved selectivity | dokumen.pub |
Preclinical Characterization of Metabolic Stability in Septide, acetyl-arg(6)- Analogues
A major hurdle in the development of peptide-based therapeutics is their typically poor metabolic stability due to susceptibility to proteolysis. mdpi.com Preclinical studies have focused on characterizing and improving the stability of Septide, acetyl-arg(6)- analogues.
As previously noted, N-terminal acetylation is a primary strategy to prevent degradation by exopeptidases. dokumen.pubresearchgate.net However, the peptide can still be cleaved internally. Cyclization has proven to be a highly effective approach to enhance metabolic stability. The conformational constraint imposed by the cyclic structure can make the peptide backbone less accessible or recognizable to proteolytic enzymes. researchgate.netmdpi.com Notably, the most active and selective 20-atom ring cyclic analogue of Acetyl-Septide was found to have significantly enhanced metabolic stability in various tissue preparations when compared to its linear parent peptide. researchgate.net This improved stability, combined with high receptor affinity, makes such analogues promising candidates for further development.
Preclinical Research Applications and Biological Relevance of Septide, Acetyl Arg 6
In Vitro Pharmacological Investigations of Septide (B1681630), acetyl-arg(6)-
In vitro studies are fundamental to characterizing the pharmacological profile of a compound. For Septide, acetyl-arg(6)-, these laboratory-based assays have been crucial in elucidating its mechanism of action on isolated tissues and cells.
Smooth Muscle Contraction Assays with Septide, acetyl-arg(6)-
Sptide has been shown to be a potent contractile agent in various smooth muscle preparations. In studies using guinea-pig isolated tracheal tube preparations, Septide, which is a selective agonist for the tachykinin NK₁ receptor, consistently evoked contractile responses. nih.gov These assays, conducted in the presence of phosphoramidon (B1677721) and indomethacin (B1671933) to inhibit peptidases and cyclooxygenase respectively, demonstrated that Septide at concentrations from 0.1 to 10 nM induced dose-dependent contractions. nih.gov
Interestingly, the contractile effect of Septide was observed even under conditions where other tachykinins like Substance P (SP) and Neurokinin A (NKA) produced relaxation via nitric oxide release. nih.gov When the nitric oxide synthase was inhibited, the relaxant effects of SP and NKA were converted to contractions. However, the contractile response to Septide was unaffected by nitric oxide synthase inhibition, indicating its direct action on the contractile NK₁ receptors of the smooth muscle. nih.gov This highlights a key pharmacological distinction: Septide activates NK₁ receptors that mediate contraction, but not the specific subtype of NK₁ receptors on the epithelium that trigger relaxation through nitric oxide release. nih.govmdpi.com
| Agonist | Preparation | Conditions | Observed Effect | Citation |
| Sptide, acetyl-arg(6)- | Guinea-pig isolated trachea | With/without NO-synthase inhibitor | Contraction | nih.gov |
| Substance P (SP) | Guinea-pig isolated trachea | Without NO-synthase inhibitor | Relaxation | nih.gov |
| Substance P (SP) | Guinea-pig isolated trachea | With NO-synthase inhibitor | Contraction | nih.gov |
| Neurokinin A (NKA) | Guinea-pig isolated trachea | Without NO-synthase inhibitor | Relaxation | nih.gov |
| Neurokinin A (NKA) | Guinea-pig isolated trachea | With NO-synthase inhibitor | Contraction | nih.gov |
| [Sar⁹, Met(O₂)¹¹]-SP | Guinea-pig isolated trachea | Without NO-synthase inhibitor | Relaxation | nih.gov |
| [Sar⁹, Met(O₂)¹¹]-SP | Guinea-pig isolated trachea | With NO-synthase inhibitor | Contraction | nih.gov |
Cellular Response Induction in Recombinant Systems by Septide, acetyl-arg(6)-
Recombinant cell systems are a cornerstone of modern pharmacology, allowing for the study of a specific receptor in isolation. In these systems, a cell line that does not naturally express the receptor of interest, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, is genetically modified to express a specific receptor, like the tachykinin NK₁ receptor. rndsystems.comrndsystems.com
By using such a system, researchers can apply Septide, acetyl-arg(6)- and measure a specific downstream cellular response, such as changes in intracellular calcium or the production of second messengers. This approach confirms that the compound's activity is directly mediated by the specific receptor with which the cells have been engineered. While detailed public studies focusing exclusively on Septide, acetyl-arg(6)- in recombinant systems are limited, this methodology is standard for characterizing selective agonists. The response measured in these cells would be correlated with receptor activation, confirming the compound's selectivity and potency at the human NK₁ receptor.
Receptor Binding Assays in Tissue and Cell Preparations with Septide, acetyl-arg(6)-
Receptor binding and functional assays in tissue preparations are used to determine the specificity of a compound. In studies on guinea-pig trachea, the contractile responses induced by Septide were completely abolished by the selective NK₁ receptor antagonist, CP-99,994. nih.gov The inactive enantiomer of this antagonist, CP-100,263, had no effect on the Septide-induced contractions, demonstrating the stereospecificity of the receptor interaction. nih.gov
These findings confirm that the contractile effects of Septide are mediated specifically through the NK₁ receptor. The use of selective antagonists for different tachykinin receptors, such as SR 48968 for NK₂ and SR 142801 for NK₃, further helps to confirm that Septide's action is not significantly mediated through these other receptor types in the investigated tissues. nih.gov
Preclinical Characterization of Metabolic Stability in Septide, acetyl-arg(6)- and its Analogues
Metabolic stability is a critical parameter evaluated during drug discovery, as it influences the half-life and bioavailability of a compound. if-pan.krakow.pl The metabolic stability of peptides and their analogues is often assessed using in vitro systems, such as liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. dergipark.org.tr
The term "acetyl-arg(6)-" in Septide, acetyl-arg(6)- indicates a chemical modification, specifically N-terminal acetylation. Such modifications are a common strategy to improve the metabolic stability of peptides. mdpi.com Acetylation can protect the peptide from degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus. mdpi.com
The preclinical characterization would involve incubating Septide, acetyl-arg(6)- with liver microsomes and cofactors necessary for enzymatic activity. dergipark.org.tr The concentration of the compound is measured over time using methods like liquid chromatography-mass spectrometry (LC-MS/MS). dergipark.org.tr From this data, key parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated. if-pan.krakow.pl A longer half-life and lower clearance rate compared to the non-acetylated parent peptide would indicate successful enhancement of metabolic stability. researchgate.net
In Vivo Studies of Septide, acetyl-arg(6)- in Animal Models
In vivo studies in animal models are essential to understand the physiological effects of a compound in a whole organism.
Evaluation of Bronchoconstrictor Effects of Septide, acetyl-arg(6)-
In vivo studies in anesthetized and artificially ventilated guinea pigs have demonstrated that Septide is a potent bronchoconstrictor. nih.gov Research has shown that the bronchoconstriction caused by naturally occurring tachykinins like Neurokinin A (NKA) is partly limited by their own ability to stimulate NK₁ receptors that cause the release of nitric oxide (NO), a bronchodilator. nih.gov
However, the specific NK₁ receptors that mediate this protective NO release are insensitive to Septide. nih.govnih.gov Consequently, when administered to guinea pigs, Septide potently induces bronchoconstriction without triggering the counter-regulatory relaxation pathway. nih.gov This characteristic makes Septide a valuable research tool for studying the pure contractile effects of NK₁ receptor activation in the airways, and it helps to explain the compound's high bronchoconstrictor potency in this animal model. nih.gov
| Compound | Animal Model | Key Finding | Citation |
| Sptide, acetyl-arg(6)- | Guinea Pig | Potent bronchoconstrictor; does not activate relaxant NO-releasing NK₁ receptors. | nih.gov |
| Neurokinin A (NKA) | Guinea Pig | Causes bronchoconstriction that is limited by its simultaneous activation of relaxant NK₁ receptors. | nih.gov |
| [Sar⁹,Met(O₂)¹¹]SP | Guinea Pig | Potentiates bronchoconstriction when the L-Arg/NO pathway is inhibited. | nih.gov |
Assessment of Neuroprotective Actions of Septide, acetyl-arg(6)- in Nerve Cells
Septide, acetyl-arg(6)-, an analog of Substance P (SP), has demonstrated significant neuroprotective properties in preclinical research. nih.govresearchgate.net Studies indicate that its mechanism of action involves the modulation of critical cellular pathways that are implicated in neuronal survival and death. nih.gov
Research has shown that upon interaction with the neurokinin-1 (NK1) receptor, Septide, acetyl-arg(6)- can initiate a cascade of events that leads to the suppression of programmed cell death pathways, also known as apoptosis. nih.govresearchgate.net Concurrently, it stimulates the Protein Kinase B (PKB/Akt) signaling pathway, a key pathway known for its role in promoting cell survival and proliferation. nih.govresearchgate.net
In experimental models using the neurotoxin 6-hydroxydopamine (6-OHDA) to induce neuronal damage, a model often used to study Parkinson's disease, Septide, acetyl-arg(6)- was found to protect nerve cells against this induced neurotoxicity. nih.govresearchgate.net This protective effect is attributed to its ability to interfere with the apoptotic processes and enhance pro-survival signaling. nih.gov The neuroprotective role of neuropeptides like Septide, acetyl-arg(6)- is a significant area of investigation in the context of neurodegenerative diseases. researchgate.net
| Compound | Receptor Interaction | Observed Cellular Effect | Outcome in Neurotoxicity Model |
| Septide, acetyl-arg(6)- | NK1 Receptor | - Suppression of programmed cell death pathways- Stimulation of PKB/Akt signaling pathway | Protects nerve cells against 6-OHDA-induced neurotoxicity nih.govresearchgate.net |
Analysis of Depolarization Actions of Septide, acetyl-arg(6)- on Neonatal Rat Spinal Motoneurons
Septide, acetyl-arg(6)- has been identified as a potent agent in causing depolarization of spinal motoneurons in neonatal rats. nih.govresearchgate.net As a selective agonist for the NK1 receptor, it is part of the tachykinin family of neuropeptides, which play a role in neurotransmission within the spinal cord. nih.govresearchgate.netnih.gov
Electrophysiological studies on isolated spinal cords from newborn rats have demonstrated that Septide, acetyl-arg(6)-, along with other tachykinins like Substance P and Neurokinin A, evokes the release of acetylcholine (B1216132). nih.gov This release is Ca2+ dependent and contributes to the depolarization of motoneurons. nih.gov The depolarizing action of tachykinins can be influenced by the presence of other substances; for instance, the depolarization induced by Substance P is enhanced by the acetylcholinesterase inhibitor edrophonium. nih.gov
Further research has confirmed that depolarizations induced by Septide, acetyl-arg(6)- can be antagonized by spantide, a broad-spectrum tachykinin antagonist. researchgate.net This competitive antagonism suggests that these compounds act on the same subtype of tachykinin receptors present on neonatal rat spinal motoneurons. researchgate.net The potency of various tachykinins in depolarizing these motoneurons has been compared, highlighting the excitatory role of this peptide family in the spinal cord. nih.gov
| Tachykinin Agonist | Observed Effect on Neonatal Rat Spinal Motoneurons | Receptor Specificity |
| Septide, acetyl-arg(6)- | Induces depolarization researchgate.net; Evokes acetylcholine release nih.gov | NK1-receptor selective agonist researchgate.net |
| Substance P | Induces depolarization nih.govnih.gov; Evokes acetylcholine release nih.gov | Tachykinin |
| Neurokinin A | Evokes acetylcholine release nih.gov; Induces depolarization nih.gov | Tachykinin |
| Neurokinin B | Evokes acetylcholine release nih.gov; Induces depolarization nih.gov | Tachykinin |
Methodological Considerations for Animal Model Selection in Preclinical Research for Peptide Compounds
The selection of an appropriate animal model is a critical step in the preclinical evaluation of peptide compounds like Septide, acetyl-arg(6)-. researchgate.netmdpi.com This decision significantly impacts the translatability of research findings to human clinical applications. researchgate.net A structured approach is necessary to ensure that the chosen model is relevant and predictive. researchgate.netuu.nl
Several key factors must be considered. The animal species chosen should ideally exhibit physiological and pathological responses similar to those in humans for the condition being studied. mdpi.com For instance, in neurological research, rodents and non-human primates are often used to replicate specific aspects of human conditions. researchgate.net The genetic background of the animal strain is also crucial, as different strains can have varying responses. mdpi.com
The reliability and reproducibility of data are paramount. escholarship.orgnih.gov This involves rigorous control of environmental and experimental variables, including housing conditions, age, and sex of the animals. escholarship.org Experimental designs should incorporate randomization and blinding to minimize potential bias. escholarship.orgnih.gov Furthermore, the use of appropriate controls, such as vehicle controls in pharmacological studies, is essential for interpreting the effects of the test compound. nih.gov To aid in this complex selection process, tools like the Animal Model Quality Assessment (AMQA) have been developed to systematically evaluate the suitability of a model based on its similarity to human disease and its predictive value. researchgate.net
| Consideration | Description | Importance in Preclinical Research |
| Species and Strain Selection | Choosing an animal species and strain that best mimics the human condition of interest. mdpi.com | Ensures physiological and pathological relevance, enhancing the predictive value of the study. researchgate.net |
| Experimental Design | Incorporating principles of randomization, counterbalancing, and blinding. nih.gov | Minimizes bias and increases the statistical validity and reproducibility of the results. escholarship.org |
| Control Groups | Including appropriate controls, such as vehicle-treated or wild-type animals. nih.gov | Provides a baseline for comparison, allowing for the accurate assessment of the compound's effect. nih.gov |
| Environmental Factors | Rigorously controlling for variables like housing, diet, and handling procedures. escholarship.org | Reduces variability in the data that is not related to the experimental intervention. nih.gov |
| Translational Relevance | Assessing the model's ability to predict outcomes in human patients. researchgate.net | Crucial for the successful progression of a compound from preclinical to clinical development. researchgate.net |
Future Directions and Emerging Research Avenues for Septide, Acetyl Arg 6
Exploration of Additional Molecular Targets for Septide (B1681630), acetyl-arg(6)-
While Septide and its analogues are well-characterized for their high affinity and agonist activity at the NK-1 receptor, the full spectrum of their molecular interactions remains an area ripe for investigation. nih.govnih.gov The parent compound, Septide, has been shown to interact with the NK-1 receptor at a site distinct from the endogenous ligand, Substance P, suggesting the potential for nuanced signaling pathways and downstream effects that are not yet fully understood. nih.gov Future research should, therefore, systematically explore molecular targets for Septide, acetyl-arg(6)- beyond the canonical NK-1 receptor.
The tachykinin receptor family, to which the NK-1 receptor belongs, is known for its ability to couple to various G proteins, including Gαs, Gαq, Gαo, and Gαi. mdpi.com This promiscuous coupling can lead to a diverse range of intracellular signaling cascades. It is plausible that the structural alterations in Septide, acetyl-arg(6)- could modulate its interaction with these different G proteins, leading to a biased agonism profile. Investigating the specific G protein coupling preferences of Septide, acetyl-arg(6)- at the NK-1 receptor could unveil novel mechanisms of action and therapeutic potentials.
Furthermore, studies on related tachykinin agonists have hinted at effects independent of the well-established neurokinin receptors. For instance, some tachykinins have been observed to influence cellular processes through mechanisms that are not blocked by classical NK-1 receptor antagonists. nih.gov This raises the intriguing possibility that Septide, acetyl-arg(6)- may interact with other, as-yet-unidentified receptors or signaling proteins. A comprehensive screening of Septide, acetyl-arg(6)- against a broad panel of receptors and enzymes could uncover these off-target interactions, potentially opening up entirely new fields of study for this compound.
Application of Advanced Computational Modeling and Theoretical Pharmacology to Septide, acetyl-arg(6)-
The design and development of peptide-based therapeutics have been significantly advanced by the integration of computational modeling and theoretical pharmacology. nih.govnih.govforth.greujournal.org For a molecule like Septide, acetyl-arg(6)-, these in silico approaches offer powerful tools to predict its biological behavior and to guide the rational design of improved analogues.
Molecular dynamics (MD) simulations can provide detailed insights into the conformational dynamics of Septide, acetyl-arg(6)- and its interaction with the NK-1 receptor at an atomic level. nih.gov By simulating the binding process, researchers can identify key amino acid residues involved in the interaction and understand the structural basis for its agonist activity. This knowledge is invaluable for designing modifications that could enhance binding affinity or selectivity.
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool. nih.gov By correlating the structural features of a series of Septide analogues with their biological activities, QSAR models can be developed to predict the potency and efficacy of novel, yet-to-be-synthesized compounds. This can significantly streamline the drug discovery process by prioritizing the synthesis of the most promising candidates.
Furthermore, pharmacophore mapping can be employed to identify the essential three-dimensional arrangement of chemical features in Septide, acetyl-arg(6)- that are responsible for its biological activity. This pharmacophore model can then be used to virtually screen large chemical libraries for new molecules that mimic these features, potentially leading to the discovery of novel, non-peptide agonists or antagonists with improved drug-like properties.
Strategic Development of Novel Septide, acetyl-arg(6)- Analogues for Enhanced Specificity
A key challenge in the development of peptide-based drugs is achieving high receptor specificity to minimize off-target effects. The strategic development of novel analogues of Septide, acetyl-arg(6)- is a promising approach to address this challenge. Research has already demonstrated the feasibility of creating analogues of a closely related compound, Ac[Arg6,Pro9]SP6-11 (WS-septide), with enhanced properties. acs.org
One successful strategy has been the synthesis of backbone-to-amino-terminus cyclic analogues. acs.org This approach involves creating a covalent bond between the N-terminal part of the peptide and its backbone, resulting in a more constrained and conformationally stable molecule. Studies on cyclic analogues of WS-septide have shown that cyclization can lead to enhanced metabolic stability and, importantly, increased selectivity for the NK-1 receptor. acs.org The biological activity and selectivity were found to be dependent on the ring size of the cyclic analogue. acs.org
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing acetyl-arg(6)-septide?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Purification is achieved via reverse-phase HPLC, with characterization employing techniques like NMR (for structural confirmation), mass spectrometry (MS) for molecular weight validation, and circular dichroism (CD) to assess secondary structure . Critical parameters include optimizing coupling efficiency and minimizing racemization during arginine-rich sequence assembly.
Q. What analytical techniques are recommended for identifying acetyl-arg(6)-septide in complex biological matrices?
- Methodological Answer : LC-MS/MS is the gold standard due to its sensitivity and specificity. Sample preparation involves protein precipitation or solid-phase extraction to reduce matrix interference. For quantification, stable isotope-labeled internal standards (e.g., deuterated analogs) improve accuracy. Validation should follow ICH guidelines, assessing linearity, recovery, and limits of detection .
Q. How can researchers validate the functional activity of acetyl-arg(6)-septide in cellular assays?
- Methodological Answer : Use dose-response experiments to establish EC50/IC50 values in relevant cell lines (e.g., HEK293 for GPCR studies). Include positive controls (e.g., known agonists/antagonists) and negative controls (scrambled peptides). Techniques like calcium flux assays or cAMP ELISAs are suitable for functional validation. Ensure reproducibility across ≥3 biological replicates .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for acetyl-arg(6)-septide across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., buffer composition, cell passage number). Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C, serum-free media). Use orthogonal assays (e.g., surface plasmon resonance vs. functional assays) to confirm target engagement. Statistical tools like ANOVA or Bayesian inference can quantify variability significance .
Q. How can in silico modeling optimize acetyl-arg(6)-septide’s binding affinity for its target receptor?
- Methodological Answer : Perform molecular dynamics (MD) simulations using software like GROMACS or AMBER to analyze receptor-ligand interactions. Identify key residues (e.g., arginine side chains) for mutagenesis studies. Free energy perturbation (FEP) calculations predict ΔΔG values for modified analogs. Validate predictions via SPR or ITC binding assays .
Q. What methodologies address acetyl-arg(6)-septide’s stability limitations in physiological environments?
- Methodological Answer : Evaluate degradation pathways via HPLC-MS after incubating the peptide in serum or simulated bodily fluids. Stabilization strategies include PEGylation, cyclization, or D-amino acid substitutions. Pharmacokinetic studies in rodent models assess half-life improvements. Protease inhibitors (e.g., aprotonin) may be used in ex vivo assays .
Q. How should researchers design comparative studies between acetyl-arg(6)-septide and its non-acetylated counterpart?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to compare binding thermodynamics. Conduct side-by-side functional assays (e.g., β-arrestin recruitment) under identical conditions. Structural comparisons via X-ray crystallography or cryo-EM can reveal acetylation-induced conformational changes. Include statistical power analysis to ensure sample sizes detect meaningful differences .
Q. What frameworks guide mechanistic studies of acetyl-arg(6)-septide’s off-target effects?
- Methodological Answer : Employ proteome-wide affinity profiling (e.g., pull-down assays with mass spectrometry). CRISPR-Cas9 knockout screens identify genes modulating peptide activity. Systems biology approaches (e.g., network pharmacology) map potential off-target pathways. Dose-response curves in primary vs. transformed cells highlight tissue-specific effects .
Methodological Best Practices
- Data Interpretation : Use tools like GraphPad Prism for nonlinear regression analysis. Report effect sizes with 95% confidence intervals to avoid overinterpretation of small datasets .
- Theoretical Frameworks : Link studies to GPCR signaling models or peptide structure-activity relationship (SAR) theories to contextualize findings .
- Ethical Reproducibility : Pre-register experimental protocols on platforms like Open Science Framework and share raw data via repositories such as Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
